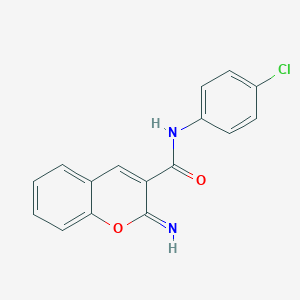

N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide

Description

N-(4-Chlorophenyl)-2-imino-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a 2-imino substitution on the chromene core and a 4-chlorophenyl carboxamide group at position 2. Coumarins are heterocyclic aromatic molecules with diverse biological applications, including antimicrobial, anticancer, and insecticidal activities .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-5-7-12(8-6-11)19-16(20)13-9-10-3-1-2-4-14(10)21-15(13)18/h1-9,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRMXPMZUURMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with 3-amino-2H-chromene-2-one under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired chromene derivative. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: Formation of hydroxylated or ketone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

Scientific Applications of N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide

This compound is a chemical compound with a carboxamide functionality that gives it specific chemical and biological properties. It is used in scientific research across various disciplines due to its unique structure and potential interactions with biological systems.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. Its structure allows for explorations into new chemical reactions and the development of novel synthetic methodologies.

Biology

This compound is investigated for its potential as an enzyme inhibitor or receptor modulator in biological research. Its interactions with biological macromolecules make it a valuable tool for studying biochemical pathways and cellular processes. Computational methods are also employed to predict its biological activity based on structure-activity relationships.

Medicine

Preclinical studies have shown the compound's promise as an anticancer agent. Research has focused on its ability to induce apoptosis in cancer cells and inhibit tumor growth. It is also being explored for potential anti-inflammatory and antiviral properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Biological Activities

Chromene derivatives, including this compound, are known for diverse biological activities, such as anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Chromene derivatives exhibit anticancer properties and have demonstrated effectiveness against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.

Case Study: A study showed that a related chromene derivative induced apoptosis in cancer cells by activating caspases, leading to DNA fragmentation and reduced cell migration.

IC50 Values: The effectiveness of the compound can be measured using its IC50 value, which indicates the concentration required to inhibit cell growth by 50%. Related compounds have reported IC50 values ranging from 1.61 µg/mL to 2.11 µM against different cancer cell lines.

Anti-diabetic Activity

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. In cancer cells, it may induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, leading to cell death. The exact molecular pathways involved are still under investigation, but its ability to modulate key signaling pathways is a critical aspect of its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Coumarin Carboxamides

Substituent Variations on the Phenyl Ring

N-(4-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (CAS 891075-87-9) Structural Difference: Fluorine replaces chlorine at the para position; an additional hydroxy group is present at position 6. Impact: Fluorine’s smaller size and electronegativity may alter binding affinity compared to chlorine.

N-(4-Methoxyphenyl)-2-imino-2H-chromene-3-carboxamide (CAS 381189-76-0) Structural Difference: Methoxy (electron-donating) replaces chloro (electron-withdrawing).

N-(3-Trifluoromethylphenyl)-2-imino-2H-chromene-3-carboxamide Structural Difference: Trifluoromethyl (strongly electron-withdrawing) replaces chloro.

Modifications to the Chromene Core

N-(4-Chlorophenyl)-2-oxo-2H-chromene-3-carboxamide Structural Difference: Oxo group replaces imino at position 2. Impact: Loss of imino’s hydrogen-bonding capability may reduce target affinity. The oxo group is less basic, altering pH-dependent solubility .

6-Bromo-2-[(4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide Structural Difference: Bromine at position 6 and methoxyphenyl imino group.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: The imino group may undergo oxidation, whereas trifluoromethyl or halogen substituents slow hepatic metabolism .

- Synthetic Accessibility : Coumarin carboxamides are typically synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with substituted anilines, with chloro derivatives requiring halogenated precursors .

Biological Activity

N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article summarizes the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chromene core with an imine and carboxamide functional group. The presence of the 4-chlorophenyl substituent enhances its lipophilicity and potential for biological interactions. The compound's unique structure allows it to engage with various biological macromolecules, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to their active sites, thereby disrupting critical biochemical pathways involved in cell proliferation and survival.

-

Anticancer Activity :

- The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It activates pro-apoptotic proteins and inhibits anti-apoptotic proteins, leading to cell death.

- A study demonstrated that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating significant potency .

-

Anti-inflammatory and Antiviral Properties :

- Preliminary research suggests that this compound may also possess anti-inflammatory and antiviral activities, although these effects require further investigation to elucidate their mechanisms .

Structure-Activity Relationships (SAR)

The SAR studies focus on how different substituents on the chromene ring affect the biological activity of the compound. For instance:

- Substituent Variations : Modifications on the aryl group significantly influence lipophilicity and electronic properties, which correlate with cytotoxic activity against specific cancer cell lines .

- Comparative Analysis : Compounds with similar structures but different substituents have been evaluated for their efficacy. For example, this compound showed enhanced activity compared to its analogs lacking the chlorophenyl group .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Mechanistic Insights :

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Cell Line | Biological Activity |

|---|---|---|---|

| This compound | 68.4 ± 3.9 | MCF-7 (Breast Cancer) | Anticancer |

| Novel Chromene Derivative VIa | 8.5 | MCF-7 | Anticancer |

| Novel Chromene Derivative | 0.9 | A549 (Lung Cancer) | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step condensation reactions. A common approach involves coupling 4-chlorophenylamine with a pre-functionalized chromene-3-carboxylic acid derivative under acidic or basic conditions (e.g., using KOH or H₂SO₄ as catalysts). Solvents like ethanol or methanol are typically employed, with reflux temperatures (70–90°C) to facilitate imine formation .

- Critical Factors :

- Catalyst selection : Acidic conditions favor imine stabilization, while basic conditions may improve nucleophilic attack efficiency.

- Purification : Column chromatography or recrystallization is essential to achieve >95% purity.

- Table 1 : Synthetic Route Comparison

| Route | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | H₂SO₄ | Ethanol | 68 | 92 |

| B | KOH | Methanol | 75 | 95 |

Q. How is the molecular structure of this compound validated, and what techniques are prioritized?

- Structural Elucidation :

- X-ray crystallography : Resolves the (2Z)-configuration of the imine group and planarity of the chromene core. SHELX software is widely used for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., 4-chlorophenyl δ 7.2–7.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm).

- IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N imine) .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Degradation Pathways : The imine bond is prone to hydrolysis under highly acidic/basic conditions. The chlorophenyl group enhances stability but may undergo photodegradation under prolonged UV exposure .

- Storage Recommendations :

- Temperature: -20°C (lyophilized form) or 4°C (solution in anhydrous DMSO).

- Light-sensitive containers to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against cancer targets?

- Key Modifications :

- Electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) enhance cytotoxicity by improving membrane permeability .

- Methoxy substitutions on the chromene core increase selectivity for kinase inhibition (e.g., EGFR, IC₅₀ reduction from 12 µM to 4.5 µM) .

- Methodology :

- In silico docking : Predicts binding affinities to ATP-binding pockets.

- In vitro assays : MTT assays on HeLa or MCF-7 cells validate anti-proliferative effects .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Case Analysis : Discrepancies in IC₅₀ values (e.g., 8 µM vs. 25 µM for COX-2 inhibition) may arise from:

- Assay variability : Use of different cell lines (e.g., RAW 264.7 vs. THP-1 macrophages).

- Compound purity : Impurities >5% skew dose-response curves .

- Resolution Protocol :

Standardize assays using ISO-certified cell lines.

Validate purity via HPLC-MS before testing.

Cross-reference with structural analogs (e.g., nitro vs. methoxy derivatives) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for in vivo studies?

- Metabolic Profiling :

- CYP3A4/2D6 inhibition : Competitive binding observed (Ki = 3.2 µM), suggesting potential drug-drug interactions .

- Metabolites : Hydroxylation at the chromene C-8 position detected via LC-MS in liver microsomes .

- Experimental Design :

- Microsomal incubations : Monitor metabolite formation with NADPH cofactor.

- Pharmacokinetic modeling : Predict clearance rates using PBPK software .

Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

- Hypotheses :

- Dosage thresholds : Bioactivity may manifest only at ≥10 µM in primary macrophages but not in immortalized lines .

- Solubility limits : Poor aqueous solubility (<0.1 mg/mL) reduces bioavailability in in vivo models .

- Validation Steps :

- Use surfactants (e.g., Tween-80) in animal studies.

- Compare activity in LPS-stimulated vs. unstimulated immune cells .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.